molecular formula C18H28N2O2 B13171177 Tert-butyl 3-amino-4-(2,5-dimethylphenyl)piperidine-1-carboxylate

Tert-butyl 3-amino-4-(2,5-dimethylphenyl)piperidine-1-carboxylate

Cat. No.: B13171177
M. Wt: 304.4 g/mol
InChI Key: LCCDNSAFCFIDII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-amino-4-(2,5-dimethylphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl carbamate group, an amino group, and a dimethylphenyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-4-(2,5-dimethylphenyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a substitution reaction, often using a halogenated dimethylbenzene derivative.

    Amination: The amino group is introduced through an amination reaction, typically using ammonia or an amine derivative.

    Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the amine with tert-butyl chloroformate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can occur at the carbamate group, converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Tert-butyl 3-amino-4-(2,5-dimethylphenyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(2,5-dimethylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Comparison: Tert-butyl 3-amino-4-(2,5-dimethylphenyl)piperidine-1-carboxylate is unique due to the presence of the dimethylphenyl group, which imparts specific steric and electronic properties. This distinguishes it from other piperidine derivatives that may have different substituents, affecting their reactivity and applications.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl 3-amino-4-(2,5-dimethylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H28N2O2/c1-12-6-7-13(2)15(10-12)14-8-9-20(11-16(14)19)17(21)22-18(3,4)5/h6-7,10,14,16H,8-9,11,19H2,1-5H3

InChI Key

LCCDNSAFCFIDII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CCN(CC2N)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.